molecular formula C6H14N2 B1592726 (3R)-(+)-3-(Ethylamino)pyrrolidine CAS No. 381670-30-0

(3R)-(+)-3-(Ethylamino)pyrrolidine

Cat. No. B1592726
M. Wt: 114.19 g/mol
InChI Key: OPCPWFHLFKAUEA-ZCFIWIBFSA-N
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Description

“(3R)-(+)-3-(Ethylamino)pyrrolidine” is a chemical compound with the CAS Number: 381670-30-0. Its molecular weight is 114.19 and its molecular formula is C6H14N2 . It is also known by its IUPAC name N-ethyl-N-[(3R)-3-pyrrolidinyl]amine .


Molecular Structure Analysis

The InChI code for “(3R)-(+)-3-(Ethylamino)pyrrolidine” is 1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 . The InChI key is OPCPWFHLFKAUEA-ZCFIWIBFSA-N .


Physical And Chemical Properties Analysis

“(3R)-(+)-3-(Ethylamino)pyrrolidine” is a liquid at 20°C . It has a boiling point of 176°C and a flash point of 54°C . Its specific gravity at 20/20 is 0.92 . The specific rotation is 14.5° (C=10,EtOH) and the refractive index is 1.47 .

Scientific Research Applications

Antibacterial Activity

(Angelov et al., 2023) found that a related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications of similar compounds in the field of antibacterial research.

Influenza Neuraminidase Inhibition

(Wang et al., 2001) detailed the discovery of a potent inhibitor of influenza neuraminidase, incorporating a pyrrolidine core similar to (3R)-(+)-3-(Ethylamino)pyrrolidine. This inhibitor showed potential for treating influenza by targeting the neuraminidase enzyme.

Antithrombotic Activity

(Anselm et al., 2010) investigated a series of pyrrolidine-3,4-dicarboxylic acid amides, leading to the discovery of a clinical candidate, R1663, for inhibiting factor Xa. This compound exhibited significant antithrombotic activity, indicating a potential therapeutic use in preventing blood clots.

Anticancer Activity

(Steimer et al., 2014) synthesized novel pyrrolidine 3,4-diol derivatives which showed anticancer activity against pancreatic tumor cells. These compounds were also evaluated as α-mannosidase inhibitors, indicating their multifaceted potential in cancer therapy.

HIV Inhibition

(Ma et al., 2007) developed a series of pyrrolidine-containing CCR5 receptor antagonists with potent anti-HIV activity. These compounds demonstrated excellent replication inhibition of diverse HIV-1 strains, suggesting their utility in HIV treatment.

Synthesis of Bioactive Compounds

(Kumar et al., 2003) described an efficient method for synthesizing (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, crucial for the structure of various antitumor and antibacterial agents. This highlights the role of pyrrolidine derivatives in synthesizing medically significant compounds.

Safety And Hazards

“(3R)-(+)-3-(Ethylamino)pyrrolidine” is classified as a dangerous substance. It causes severe skin burns and eye damage (H314), and it is a flammable liquid and vapor (H226) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

(3R)-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCPWFHLFKAUEA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628463
Record name (3R)-N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-(+)-3-(Ethylamino)pyrrolidine

CAS RN

381670-30-0
Record name (3R)-N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(+)-3-(Ethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Xin, C Shen, M Tang, Z Guo, Y Shi, Z Gu… - Journal of Biological …, 2022 - ASBMB
N-demethylases have been reported to remove the methyl groups on primary or secondary amines, which could further affect the properties and functions of biomacromolecules or …
Number of citations: 3 www.jbc.org

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